molecular formula C6H14Cl2N2 B135838 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 127420-27-3

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B135838
CAS No.: 127420-27-3
M. Wt: 185.09 g/mol
InChI Key: CPKLWCPJBAELNP-USPAICOZSA-N
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Description

(1S,4S)-2-Methyl-2,5-diazabicyclo[221]heptane dihydrochloride is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a seven-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves a multistep process. One common method includes the epimerization-lactamization cascade reaction of functionalized 4-aminoproline methyl esters. This process involves the use of a strong base to promote epimerization, followed by intramolecular aminolysis to form the bridged lactam intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKLWCPJBAELNP-USPAICOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CC1CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2C[C@H]1CN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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